6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Description
6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidine ring, and a hexanoic acid chain
Properties
Molecular Formula |
C29H31N3O4S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C29H31N3O4S2/c1-2-3-17-36-24-14-10-11-21(18-24)27-22(20-32(30-27)23-12-6-4-7-13-23)19-25-28(35)31(29(37)38-25)16-9-5-8-15-26(33)34/h4,6-7,10-14,18-20H,2-3,5,8-9,15-17H2,1H3,(H,33,34)/b25-19- |
InChI Key |
DKJUIPAKCKMBOS-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidine ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- 6-[(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- 6-[(5Z)-5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Uniqueness
What sets 6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid apart from similar compounds is its specific substitution pattern and the presence of the butoxy group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 507.7 g/mol. The structure features a thiazolidinone ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 507.7 g/mol |
| IUPAC Name | (5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions beginning with the formation of the thiazolidine core, followed by the introduction of the pyrazole ring. Common reagents include thioamides and hydrazines. Controlled reaction conditions are crucial for achieving high yields and purity.
Anti-inflammatory Properties
Research indicates that compounds featuring pyrazole and thiazolidinone structures exhibit significant anti-inflammatory activities. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro studies . In vivo models also demonstrate that these compounds can reduce edema and inflammation effectively compared to standard anti-inflammatory drugs like ibuprofen.
Anticancer Activity
The biological activity of this compound also extends to anticancer effects. Studies have highlighted that similar thiazolidinone derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, certain pyrazole derivatives have been reported to inhibit tumor growth through mechanisms involving the modulation of apoptosis-related proteins .
The mechanism by which 6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : Binding to specific receptors could modulate biological responses.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Some exhibited up to 85% inhibition of TNF-alpha at specific concentrations, indicating strong potential for therapeutic applications against inflammation .
- Thiazolidinone Research : Research on thiazolidinones has shown promising results in terms of anticancer activity, with certain derivatives demonstrating significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
